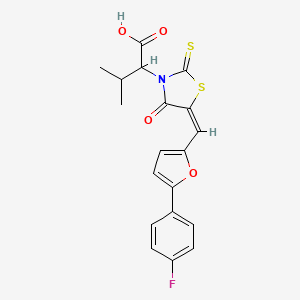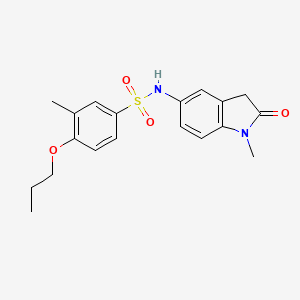![molecular formula C14H14OS B2787293 (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol CAS No. 1344923-24-5](/img/structure/B2787293.png)
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol is an organic compound that features a phenylsulfanyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the Phenylsulfanyl Group: This can be achieved by reacting thiophenol with a halogenated benzene derivative under basic conditions to form the phenylsulfanyl group.
Attachment to the Phenyl Ring: The phenylsulfanyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Ethan-1-ol Moiety: The final step involves the reduction of a corresponding ketone or aldehyde to form the ethan-1-ol group. This can be done using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The phenylsulfanyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Corresponding ketone or aldehyde.
Reduction: Thiol group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethan-1-ol moiety may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
(1S)-1-[4-(phenylsulfonyl)phenyl]ethan-1-ol: Contains a phenylsulfonyl group instead of a phenylsulfanyl group.
(1S)-1-[4-(phenylthio)phenyl]ethan-1-ol: Features a phenylthio group instead of a phenylsulfanyl group.
Uniqueness
(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
(1S)-1-(4-phenylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHMPJXXFCFXTH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)SC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
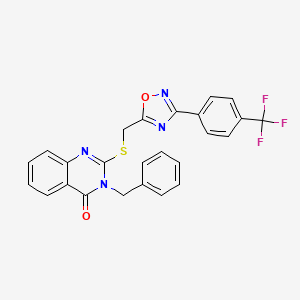
![Methyl 1-{[4-(methylsulfanyl)benzene]sulfonyl}piperidine-4-carboxylate](/img/structure/B2787212.png)
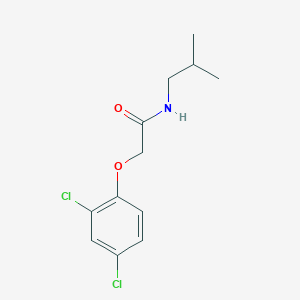
![7-bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2787215.png)
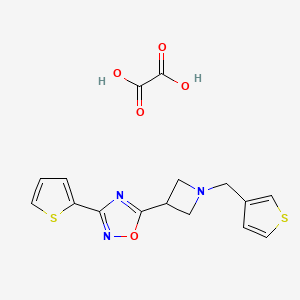
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2787219.png)
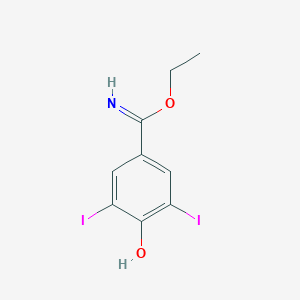
![(1R,4R)-N-butyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2787222.png)
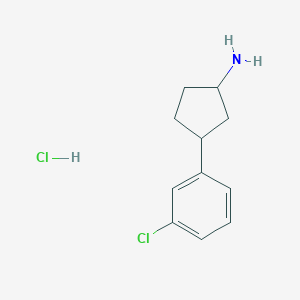
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787226.png)
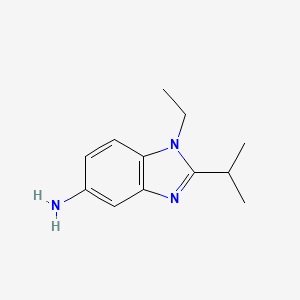
![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2787228.png)
